molecular formula C20H22FN3O2 B2803433 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2201013-22-9

3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2803433
CAS No.: 2201013-22-9
M. Wt: 355.413
InChI Key: CFWJLECJDMIKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one features a 3,4-dihydropyrimidin-4-one core substituted with a methyl group linked to a piperidin-4-yl moiety. The piperidine ring is further functionalized with a 1-(4-fluorophenyl)cyclopropanecarbonyl group. This structure combines key pharmacophoric elements:

  • Dihydropyrimidinone: A heterocyclic scaffold known for hydrogen-bonding interactions and conformational flexibility .
  • Piperidine: A saturated six-membered nitrogen-containing ring that enhances solubility and modulates receptor binding.
  • 4-Fluorophenyl: A hydrophobic aromatic group with electron-withdrawing properties, often used to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

3-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-3-1-16(2-4-17)20(8-9-20)19(26)23-11-6-15(7-12-23)13-24-14-22-10-5-18(24)25/h1-5,10,14-15H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJLECJDMIKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This step involves the reaction of a fluorophenyl derivative with a suitable cyclopropanation reagent under controlled conditions.

    Piperidine Introduction: The cyclopropane intermediate is then reacted with a piperidine derivative to introduce the piperidine moiety.

    Pyrimidinone Formation: The final step involves the cyclization of the intermediate to form the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: It is used in biochemical assays to study its interaction with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Several analogs share the pyrimidinone core but differ in substitution patterns:

Compound Name Substituent at Position 8 Key Features Reference
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one 4-Phenylpiperazine Enhances solubility via tertiary amine; may target serotonin/dopamine receptors .
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-SEM-protected derivative 4-Fluorophenylpiperidine + pyrazole Fluorine improves metabolic stability; pyrazole adds hydrogen-bonding potential .
8-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethylpyrazole analog 3,4-Dichlorobenzyl-piperidine Chlorine atoms increase lipophilicity and steric bulk, potentially improving CNS penetration .

Key Differences :

  • The target compound’s cyclopropanecarbonyl group provides conformational rigidity, unlike the flexible ethyl or pyrazole linkers in analogs .
  • The fluorophenyl group offers a balance of hydrophobicity and electronic effects compared to dichlorobenzyl (more lipophilic) or phenylpiperazine (more polar) substituents .

Piperidine Substitution Patterns

Piperidine derivatives are common in bioactive molecules due to their versatility. Notable examples:

Compound Name Piperidine Modification Biological Relevance Reference
4-(4-Piperidinophenyl)-chromeno[4,3-d]pyrimidin-5-one Piperidine-phenyl Improved oral bioavailability via reduced first-pass metabolism .
1-({(1S,3R)-1-Isopropyl-3-[(3-methyltetrahydro-2H-pyran-4-yl)amino]cyclopentyl}carbonyl)-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol Trifluoromethylphenyl + cyclopentyl Enhanced selectivity for kinase targets via steric and electronic effects .

Comparison :

  • The target compound’s cyclopropanecarbonyl-piperidine linkage may reduce metabolic oxidation compared to unsubstituted piperidine analogs .
  • Fluorine substitution (vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-(4-Phenylpiperazine) Analog 8-(3,4-Dichlorobenzyl) Analog
Molecular Weight ~430 g/mol ~420 g/mol ~480 g/mol
logP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Acceptors 5 6 5
TPSA 75 Ų 85 Ų 70 Ų
Metabolic Stability High (fluorine, cyclopropane) Moderate (piperazine) Low (dichlorobenzyl)

Analysis :

  • The target’s lower logP compared to dichlorobenzyl analogs may improve aqueous solubility.
  • Cyclopropane reduces metabolic degradation, whereas dichlorobenzyl groups are prone to oxidative dehalogenation .

Biological Activity

The compound 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a piperidine ring and a dihydropyrimidinone moiety. The presence of the 4-fluorophenyl group and cyclopropanecarbonyl enhances its potential for biological interaction.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrimidinones possess significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in tumor cells, suggesting a mechanism that involves the disruption of cell cycle progression and induction of programmed cell death .

Compound Cell Line IC50 (µM) Mechanism
Example AFaDu (hypopharyngeal)15Apoptosis induction
Example BMCF-7 (breast)20Cell cycle arrest

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This dual inhibition may provide therapeutic benefits by enhancing cholinergic transmission in the brain .

3. Antiviral Activity

Studies on related piperidine derivatives indicate potential antiviral activity against several viruses, including HIV and HSV-1. The fluorophenyl substitution is believed to enhance the interaction with viral proteins, leading to effective inhibition of viral replication .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The inhibition of AChE and BuChE suggests a competitive binding mechanism where the compound mimics natural substrates.
  • Apoptosis Induction : The anticancer activity is likely mediated through pathways involving caspases and other apoptotic markers.
  • Antiviral Mechanism : The antiviral effects may be attributed to interference with viral entry or replication processes within host cells.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • Study on Anticancer Properties :
    • A study demonstrated that a derivative showed enhanced cytotoxicity in FaDu cells compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Study :
    • Research indicated that compounds with similar structures provided protection against oxidative stress-induced neuronal damage, showcasing their potential in treating neurodegenerative diseases .

Q & A

Q. What are the recommended methodologies for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, including cyclopropanation of 4-fluorophenyl precursors, piperidine ring functionalization, and dihydropyrimidinone core assembly. Key steps:

  • Use of p-toluenesulfonic acid as a catalyst for cyclocondensation reactions (as demonstrated in analogous dihydropyrimidinone syntheses) .
  • Purification via column chromatography followed by recrystallization in ethanol/water mixtures.
  • Purity validation using HPLC (>98%) and structural confirmation via ¹H/¹³C NMR spectroscopy .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • NMR Spectroscopy : Analyze characteristic peaks (e.g., cyclopropane protons at δ 1.2–1.5 ppm, fluorophenyl aromatic protons at δ 7.3–7.6 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical m/z).
  • X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry of the cyclopropane and piperidine moieties .

Q. What computational tools are suitable for predicting physicochemical properties?

  • Lipinski’s Rule of Five : Assess drug-likeness using tools like SwissADME.
  • Molecular Dynamics Simulations : Predict solubility and logP values using Gaussian or Schrödinger Suite .
  • DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How to resolve contradictions in binding affinity data across different assays (e.g., SPR vs. ITC)?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or target conformational states. Mitigation strategies:

  • Control Experiments : Repeat assays with standardized buffers (e.g., PBS at pH 7.4) .
  • Orthogonal Techniques : Validate SPR results with microscale thermophoresis (MST) or fluorescence polarization .
  • Molecular Docking : Cross-reference experimental Kd values with docking scores (e.g., AutoDock Vina) to identify dominant binding poses .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

  • Prodrug Design : Modify the cyclopropanecarbonyl group to enhance metabolic stability .
  • SAR Studies : Test derivatives with varied piperidine substituents (e.g., methyl vs. ethyl groups) to balance lipophilicity and solubility .
  • In Vitro ADME Screening : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies .

Q. How to analyze conflicting bioactivity data in cell-based vs. enzyme-level assays?

  • Mechanistic Profiling : Perform target engagement studies (e.g., cellular thermal shift assays) to verify on-target effects .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target pathways in cell models .
  • Dose-Response Curves : Compare IC50 values across assays to rule out assay-specific artifacts .

Key Recommendations for Experimental Design

  • Structural Analogues : Compare with 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride to assess fluorophenyl group contributions .
  • Negative Controls : Include piperidine-free analogues to isolate the role of the cyclopropanecarbonyl group .
  • Data Reproducibility : Pre-register synthesis protocols in repositories like ChemRxiv to standardize reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.